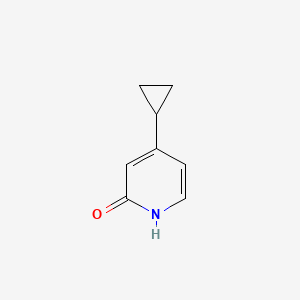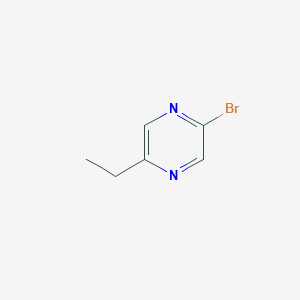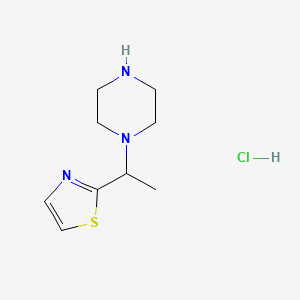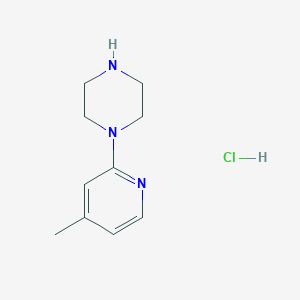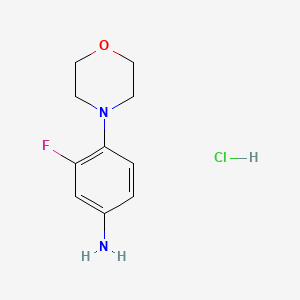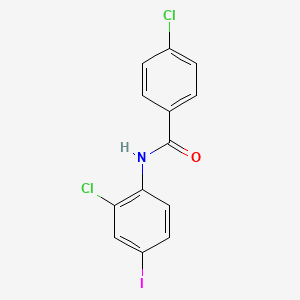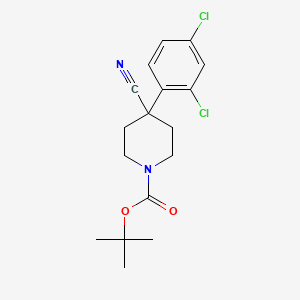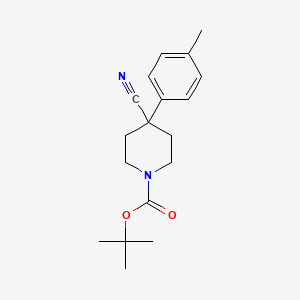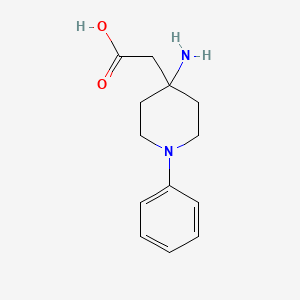
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride, also known as 1-Pyridin-3-ylmethyl-piperazine, is a chemical compound with the molecular formula C10H16ClN3 . It is a colorless to yellow to orange liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H .
Aplicaciones Científicas De Investigación
Anticonvulsant and Antiarrhythmic Applications
A study by (Rybka et al., 2017) describes a series of pyrrolidine-2,5-dione derivatives, including 1-(pyridin-3-ylmethyl)piperazine, as potential anticonvulsant agents. These compounds showed promising protective indices compared to well-known antiepileptic drugs.
In a related field, (Malawska et al., 2002) synthesized derivatives of 1-(pyridin-3-ylmethyl)piperazine with significant antiarrhythmic and antihypertensive activities. The study suggests that these effects are related to alpha-adrenolytic properties.
Antitumor Activity
Research by (Andreani et al., 2008) explored compounds formed by two indole systems separated by a piperazine cycle, such as 1-(pyridin-3-ylmethyl)piperazine. The study reported significant antitumor activity in these compounds, especially pyridine derivatives.
Another study by (Kumar et al., 2013) focused on the synthesis of piperazine-2,6-dione derivatives, including ones with pyridin-3-ylmethyl moiety. These compounds exhibited good anticancer activity against various cancer cell lines.
Dopamine Receptor Antagonism
(Chavez-Eng et al., 1997) developed an assay for a compound structurally similar to 1-(pyridin-3-ylmethyl)piperazine, highlighting its potential as a dopamine D4 receptor antagonist. This suggests a possible application in neuropsychiatric disorders.
A study by (Möller et al., 2017) discusses the role of 1,4-disubstituted aromatic piperazines in the field of dopamine receptor ligands, indicating potential therapeutic applications in psychiatric disorders.
Alzheimer's Disease Treatment
(Umar et al., 2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, including compounds with a piperazine moiety similar to 1-(pyridin-3-ylmethyl)piperazine, showing potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors for Alzheimer's disease treatment.
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall effects on cellular function .
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;/h1-3,8,11H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUPXAMBZATPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671797 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158392-64-3 | |
| Record name | 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





